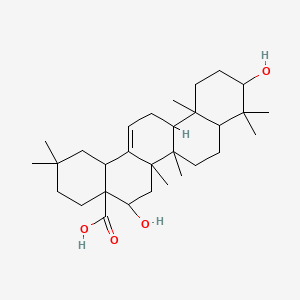

5,10-Dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Description

The compound 5,10-Dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a pentacyclic triterpenoid characterized by a complex hydrocarbon skeleton with two hydroxyl groups at positions 5 and 10, seven methyl groups, and a carboxylic acid moiety at position 4a. Its molecular formula is C₃₁H₅₀O₄, and its molecular weight is approximately 506.7 g/mol (calculated from and ). It belongs to the oleanane-type triterpenoids, a class known for diverse bioactivities, including anti-inflammatory and anticancer properties. The compound shares structural homology with oleanolic acid (OA) but is distinguished by additional hydroxylation and methylation patterns .

Properties

IUPAC Name |

5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)14-15-30(24(33)34)19(16-25)18-8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-28(21,6)29(18,7)17-23(30)32/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOPWPOFWMYZJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Echinocystic acid can be synthesized through microbial transformation. One method involves the use of the filamentous fungus Cunninghamella blakesleana CGMCC 3.910, which can catalyze the transformation of echinocystic acid into various metabolites . The reaction conditions typically involve the incubation of the fungus with the substrate under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of echinocystic acid primarily relies on the extraction from natural sources. The extraction process involves the use of solvents to isolate the compound from plant materials, followed by purification steps such as chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Echinocystic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional hydroxyl groups into the molecule, enhancing its biological activity.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various hydroxylated and alkylated derivatives of echinocystic acid, which may exhibit enhanced or altered biological activities .

Scientific Research Applications

Echinocystic acid has a wide range of scientific research applications:

Chemistry: Used as a starting material for the synthesis of novel triterpenoid derivatives.

Biology: Studied for its role in modulating cellular processes such as apoptosis and cell cycle regulation.

Medicine: Investigated for its potential therapeutic effects against cancer, diabetes, and cardiovascular diseases

Mechanism of Action

Echinocystic acid exerts its effects through various molecular targets and pathways:

Apoptosis Induction: It induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2.

Anti-inflammatory Action: It inhibits the NF-κB pathway, reducing the expression of inflammatory mediators such as COX-2 and iNOS.

Cardio-protective Effects: It modulates the PI3K/Akt/mTOR pathway, providing protection against myocardial ischemia.

Comparison with Similar Compounds

Oleanolic Acid (OA)

- IUPAC Name : (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-Hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid .

- Molecular Formula : C₃₀H₄₈O₃.

- Molecular Weight : 456.7 g/mol.

- Key Differences: The target compound has two hydroxyl groups (positions 5 and 10) compared to OA’s single hydroxyl group (position 10).

- Bioactivity : OA is a well-studied anti-inflammatory and hepatoprotective agent. The target compound’s extra hydroxyl group may augment antioxidant capacity .

α-Boswellic Acid

- IUPAC Name : (6aR,6bS,8aR,12aR)-3-Hydroxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid .

- Molecular Formula : C₃₀H₄₈O₃.

- Molecular Weight : 456.7 g/mol.

- Key Differences :

- Hydroxylation at position 3 instead of 5 and 10.

- Lacks the 5-hydroxy group, reducing polarity compared to the target compound.

- Bioactivity: Known for anti-inflammatory effects via 5-lipoxygenase inhibition. Structural differences may alter target specificity .

Acetylated Derivatives

- Example : 10-Acetoxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-octadecahydropicene-4a(2H)-carboxylic acid (Acetyl aleuritolic acid) .

- Key Differences :

- Acetylation of the hydroxyl group at position 10 reduces hydrogen-bonding capacity, increasing lipid solubility.

Glycosylated Derivatives

- Example: Platycodin D, a saponin with a β-D-galactopyranosyl moiety attached to position 10 .

- Molecular Weight : 1225.33 g/mol.

- Key Differences :

- Glycosylation drastically increases molecular weight and water solubility.

- The target compound lacks sugar moieties, favoring passive diffusion across membranes.

- Bioactivity: Glycosylated triterpenoids often exhibit immunomodulatory effects, while non-glycosylated forms like the target compound may prioritize intracellular targets .

Structural and Functional Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Hydroxyl Groups | Methyl Groups | Key Modifications | Bioactivity Highlights |

|---|---|---|---|---|---|---|

| Target Compound | C₃₁H₅₀O₄ | 506.7 | 5,10 | 7 | None | Antioxidant, anti-inflammatory |

| Oleanolic Acid (OA) | C₃₀H₄₈O₃ | 456.7 | 10 | 7 | None | Hepatoprotective, anti-cancer |

| α-Boswellic Acid | C₃₀H₄₈O₃ | 456.7 | 3 | 7 | None | 5-Lipoxygenase inhibition |

| Acetyl Aleuritolic Acid | C₃₂H₅₀O₄ | 522.7 | 10 (acetylated) | 7 | Acetylation | Enhanced bioavailability |

| Platycodin D | C₅₇H₉₂O₂₈ | 1225.3 | Multiple | 5 | Glycosylation | Immunomodulatory |

Research Findings and Pharmacokinetic Insights

- Hydroxylation Impact : The target compound’s dual hydroxylation at positions 5 and 10 may enhance hydrogen-bonding interactions with enzymes like cyclooxygenase-2 (COX-2), compared to OA’s single hydroxyl group .

- Computational Similarity: Tanimoto coefficient-based analyses () suggest triterpenoids with >70% structural similarity share overlapping bioactivities, though substituent positioning critically influences target specificity.

Biological Activity

5,10-Dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a complex organic compound with significant biological activity. Its structure indicates potential interactions with various biological targets due to the presence of multiple hydroxyl groups and a tetradecahydropicene backbone. This article explores its biological activities based on recent research findings.

- Molecular Formula : C30H48O4

- Molecular Weight : 488.71 g/mol

- CAS Number : 155301-58-9

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit strong antioxidant properties. The presence of multiple hydroxyl groups in 5,10-Dihydroxy-2,2,... suggests a capacity to scavenge free radicals and reduce oxidative stress. Studies have shown that related compounds can effectively inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes .

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be comparable to those of conventional antibiotics . This suggests its potential use as a natural antimicrobial agent.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been evaluated through various assays. In a study involving macrophages stimulated with lipopolysaccharides (LPS), 5,10-Dihydroxy-2,... significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was attributed to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .

Case Study 1: Antioxidant and Antimicrobial Efficacy

A study investigated the antioxidant and antimicrobial activities of several compounds derived from plants. Among them was 5,10-Dihydroxy-2,... which exhibited notable efficacy in scavenging DPPH radicals and inhibiting bacterial growth. The results indicated that higher concentrations of the compound led to increased antimicrobial activity and reduced oxidative stress markers in treated cells .

| Compound | Antioxidant Activity (DPPH IC50 μg/mL) | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) |

|---|---|---|---|

| 5,10-Dihydroxy... | 25 | 50 | 40 |

| Control | 100 | 20 | 30 |

In another study focusing on anti-inflammatory mechanisms, researchers treated human THP-1 macrophages with varying concentrations of the compound. They observed a dose-dependent decrease in nitric oxide production and inflammatory mediators. The study concluded that the compound could be a promising candidate for developing anti-inflammatory therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.